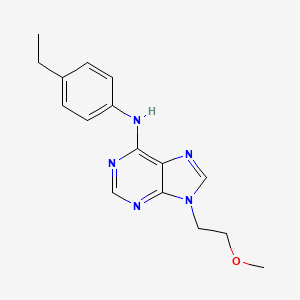
N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of an ethylphenyl group and a methoxyethyl group attached to the purine ring. Purine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylphenylamine and 2-methoxyethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and amination.
Cyclization: The intermediate undergoes cyclization to form the purine ring structure.
Final Product:
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors are used to carry out the reactions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield N-oxide derivatives.
Reduction: Reduction may produce amine derivatives.
Substitution: Substitution reactions can result in various substituted purine derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to produce therapeutic effects.
Affect Cellular Processes: Influence cellular processes such as DNA replication, transcription, and translation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylphenyl)-2-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- (4-ethylphenyl)methylamine
Uniqueness
N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is unique due to its specific structural features, including the purine ring with ethylphenyl and methoxyethyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-ethylphenyl)-9-(2-methoxyethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-3-12-4-6-13(7-5-12)20-15-14-16(18-10-17-15)21(11-19-14)8-9-22-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPQQWJIUBEBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6468182.png)
![1-ethyl-2-[5-(5-fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6468190.png)
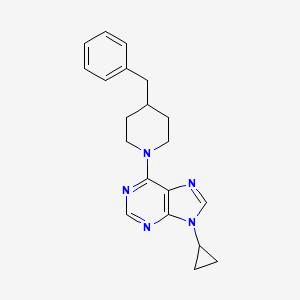
![9-(2-methoxyethyl)-6-{5-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468210.png)
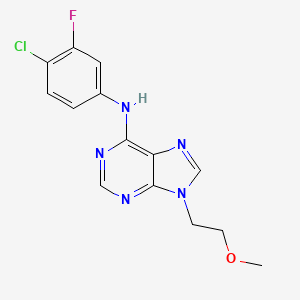
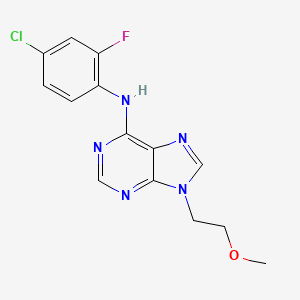
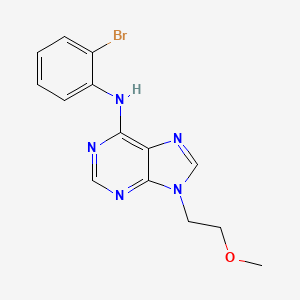
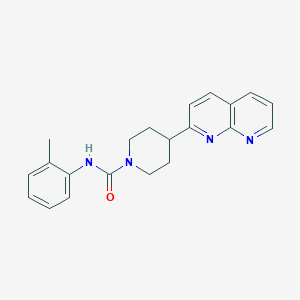
![9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6468234.png)
![N-(3,5-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6468242.png)
![5-fluoro-2-{5-[2-(1H-indol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6468254.png)
![2-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine](/img/structure/B6468270.png)
![2-(3,4-dimethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6468278.png)
![N-(5-chloro-2-methoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6468280.png)
